molecular formula C10H15NO4 B1602870 (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid CAS No. 391678-36-7

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid

Cat. No.: B1602870
CAS No.: 391678-36-7
M. Wt: 213.23 g/mol
InChI Key: SYWWVGBCSHMZNN-JTQLQIEISA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid .

Industrial Production Methods

Industrial production of tert-butoxycarbonyl derivatives, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amino acid after Boc deprotection and various oxidized or reduced derivatives depending on the reaction conditions.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid involves the selective protection and deprotection of the amino group. The Boc group provides stability during synthetic processes and can be removed under mild conditions to reveal the free amino group, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-3-ynoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid is unique due to its alkyne functional group, which provides additional reactivity compared to similar compounds with only alkyl or aryl groups. This unique structure allows for a broader range of chemical transformations and applications in synthetic chemistry.

Properties

IUPAC Name

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h1H,2-5H3,(H,11,14)(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWWVGBCSHMZNN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C#C)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609482
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-2-methylbut-3-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391678-36-7
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-2-methylbut-3-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid
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(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid
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(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid
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(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid
Reactant of Route 6
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbut-3-ynoic acid

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